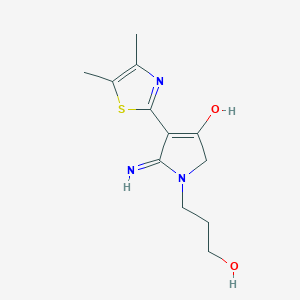

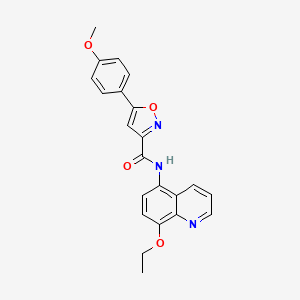

![molecular formula C20H25N3O2 B11295131 2-(4-Ethylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B11295131.png)

2-(4-Ethylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-エチルフェノキシ)-1-[4-(ピリジン-4-イルメチル)ピペラジン-1-イル]エタノンは、複数の官能基を持つ複雑な構造を持つ合成有機化合物です。この化合物は、医薬品化学や材料科学など、さまざまな分野における潜在的な用途があるため注目されています。構造中に芳香族部分と複素環部分の両方が存在することは、それが独自の化学的および生物学的特性を示す可能性があることを示唆しています。

準備方法

合成経路と反応条件

2-(4-エチルフェノキシ)-1-[4-(ピリジン-4-イルメチル)ピペラジン-1-イル]エタノンの合成は、一般的に、容易に入手可能な出発物質から始まる複数のステップを伴います。可能な合成経路の1つは次のとおりです。

-

ステップ1: 4-エチルフェノールの合成

反応: フェノールのエチル化

試薬: 臭化エチル、水酸化ナトリウム

条件: エタノール中で還流

-

ステップ2: 2-(4-エチルフェノキシ)エタノールの生成

反応: ウィリアムソンエーテル合成

試薬: 4-エチルフェノール、2-クロロエタノール、炭酸カリウム

条件: アセトン中で還流

-

ステップ3: 1-[4-(ピリジン-4-イルメチル)ピペラジン-1-イル]エタノンの合成

反応: ピペラジンのN-アルキル化

試薬: 4-(クロロメチル)ピリジン、ピペラジン、炭酸ナトリウム

条件: アセトニトリル中で還流

-

ステップ4: カップリング反応

反応: 求核置換反応

試薬: 2-(4-エチルフェノキシ)エタノール、1-[4-(ピリジン-4-イルメチル)ピペラジン-1-イル]エタノン、トリエチルアミン

条件: ジクロロメタン中で還流

工業生産方法

この化合物の工業生産は、収率を向上させ、コストを削減するために、上記の合成経路の最適化を伴う可能性が高いです。これには、反応効率を高めるために、連続フロー反応器、代替溶媒、触媒の使用が含まれる場合があります。

化学反応の分析

反応の種類

2-(4-エチルフェノキシ)-1-[4-(ピリジン-4-イルメチル)ピペラジン-1-イル]エタノンは、次のようなさまざまな化学反応を起こすことができます。

酸化: 強い酸化条件下で、芳香族環とピペラジン部分は酸化される可能性があります。

還元: カルボニル基は、水素化ホウ素ナトリウムなどの還元剤を使用してアルコールに還元できます。

置換: 芳香族環は、求電子置換反応を受けることができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム、硫酸、還流

還元: 水素化ホウ素ナトリウム、メタノール、室温

置換: 臭素、臭化鉄(III)、室温

主要な生成物

酸化: カルボン酸またはキノンの生成

還元: 2-(4-エチルフェノキシ)-1-[4-(ピリジン-4-イルメチル)ピペラジン-1-イル]エタノールの生成

置換: 臭素化誘導体の生成

4. 科学研究への応用

医薬品化学: 特に神経または精神疾患を標的とする新規医薬品の開発のためのリード化合物として役立ちます。

材料科学: そのユニークな構造は、特定の電子特性または光学特性を持つ新規材料の開発のために検討できます。

生物学的研究: ピペラジン誘導体の生物学的標的との相互作用を研究するためのプローブとして使用できます。

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific receptors or enzymes makes it a candidate for drug development.

Medicine

In medicinal chemistry, 2-(4-ethylphenoxy)-1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

作用機序

2-(4-エチルフェノキシ)-1-[4-(ピリジン-4-イルメチル)ピペラジン-1-イル]エタノンの作用機序は、十分に文書化されていません。その構造に基づいて、それは次のものを含むさまざまな分子標的に相互作用すると考えられます。

受容体: 神経伝達物質受容体に結合し、その活性を調節する可能性があります。

酵素: 代謝経路に関与する特定の酵素を阻害または活性化する可能性があります。

イオンチャネル: イオンチャネル機能に影響を与え、細胞の興奮性を変化させる可能性があります。

類似化合物との比較

類似化合物

- 2-(4-メチルフェノキシ)-1-[4-(ピリジン-4-イルメチル)ピペラジン-1-イル]エタノン

- 2-(4-クロロフェノキシ)-1-[4-(ピリジン-4-イルメチル)ピペラジン-1-イル]エタノン

- 2-(4-フルオロフェノキシ)-1-[4-(ピリジン-4-イルメチル)ピペラジン-1-イル]エタノン

独自性

2-(4-エチルフェノキシ)-1-[4-(ピリジン-4-イルメチル)ピペラジン-1-イル]エタノンは、フェノキシ環上にエチル基が存在することによって独特です。これは、その化学反応性と生物活性に影響を与える可能性があります。この微妙な構造の違いは、分子標的との相互作用に変化をもたらす可能性があり、その類似体とは異なるものとなっています。

特性

分子式 |

C20H25N3O2 |

|---|---|

分子量 |

339.4 g/mol |

IUPAC名 |

2-(4-ethylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C20H25N3O2/c1-2-17-3-5-19(6-4-17)25-16-20(24)23-13-11-22(12-14-23)15-18-7-9-21-10-8-18/h3-10H,2,11-16H2,1H3 |

InChIキー |

LGZIAFKYWQYXNN-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=NC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

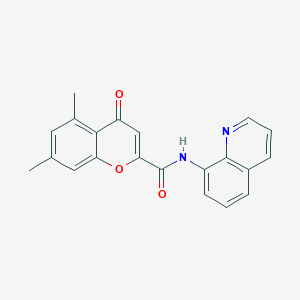

![N-cyclopropyl-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11295053.png)

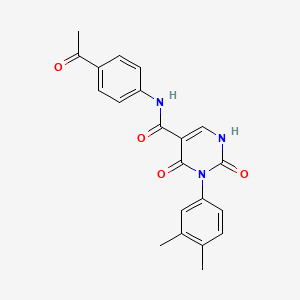

![N~6~-butyl-N~4~-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11295066.png)

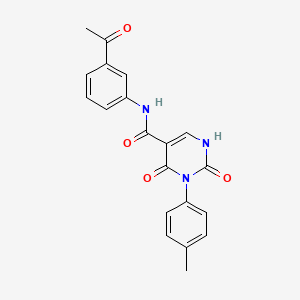

![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11295079.png)

![N-(4-ethylphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide](/img/structure/B11295081.png)

![N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-butyl-2H-tetrazol-5-amine](/img/structure/B11295087.png)

![N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11295095.png)

![N-(3,4-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11295107.png)

![3,5-Dimethyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11295110.png)

![4-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11295115.png)